2-(6-Bromopyridin-2-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol It is a derivative of pyridine, featuring a bromine atom at the 6th position and an acetaldehyde group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-YL)acetaldehyde typically involves the bromination of 2-pyridineacetaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring. The general synthetic route can be summarized as follows:
Starting Material: 2-Pyridineacetaldehyde
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is usually performed at a low temperature to control the reactivity of bromine and to prevent over-bromination.
The reaction proceeds as follows:
C7H7NO+Br2→C7H6BrNO+HBr
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and reagent addition, and purification techniques such as distillation or crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium, CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(6-Bromopyridin-2-YL)acetic acid
Reduction: 2-(6-Bromopyridin-2-YL)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Bromopyridin-2-YL)acetaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to these targets. The exact molecular pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
2-(6-Bromopyridin-2-YL)acetaldehyde can be compared with other similar compounds such as:
2-(6-Chloropyridin-2-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-(6-Fluoropyridin-2-YL)acetaldehyde: Features a fluorine atom, which can significantly alter its electronic properties and biological activity.
2-(6-Iodopyridin-2-YL)acetaldehyde: Contains an iodine atom, making it more reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific reactivity profile and the balance between its electronic and steric properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLWKHILAFJVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693820 |
Source
|
Record name | (6-Bromopyridin-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-20-7 |
Source
|
Record name | (6-Bromopyridin-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.